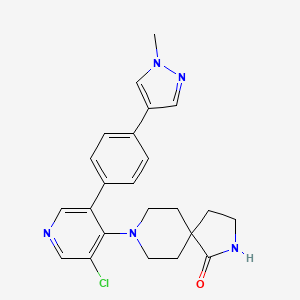

CCT251545

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enhancing Drug Delivery and Potentiating Chemotherapy in Multidrug-Resistant Cancers

Specific Scientific Field: The specific scientific field for this application is Oncology, specifically the treatment of multidrug-resistant (MDR) cancers.

Comprehensive and Detailed Summary of the Application: CCT251545 has been found to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers. It displays a robust synergistic effect when used in combination with chemotherapy, reducing the proliferation of MDR cancer cells in vitro .

Detailed Description of Methods of Application or Experimental Procedures: The research was conducted using a patient-derived organoid (PDO)-based drug screening platform. The combined use of chemotherapy and CCT251545 was tested against PDOs. The effect of this combination was also tested in vivo, with xenograft tumors .

Thorough Summary of Results or Outcomes Obtained: The combined use of chemotherapy and CCT251545 resulted in the regression of xenograft tumors, reductions in metastatic dissemination, and recurrence rate in vivo. The synergistic activity mediated by CCT can be mainly attributed to the intense uptake of chemotherapeutic agents into the cells, accompanied by alterations in cell phenotypes defined as a mesenchymal epithelial transformation (MET) .

Inhibition of Wnt Signaling Pathway

Specific Scientific Field: The specific scientific field for this application is Molecular Biology, specifically the study of the Wnt signaling pathway.

Comprehensive and Detailed Summary of the Application: CCT251545 is an orally bioavailable inhibitor of the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and migration. Abnormal activation of this pathway is often associated with various diseases, including cancer .

Detailed Description of Methods of Application or Experimental Procedures: CCT251545 is used as a biochemical inhibitor in various in vitro and in vivo experiments to study the role of the Wnt signaling pathway. It is often used in combination with other biochemicals and techniques to dissect the complex interactions within the pathway .

Thorough Summary of Results or Outcomes Obtained: CCT251545 has been shown to be a potent and selective inhibitor of the human mediator complex-associated protein kinases Cdk8 and Cdk19 . Through its effects on Cdk8 and Cdk19, CCT251545 alters Wnt pathway-regulated gene expression . It has also been shown to reduce tumor growth in COLO 205 human colon cancer xenografts after oral dosing .

Rac1-Mediated Macropinocytosis

Specific Scientific Field: The specific scientific field for this application is Cell Biology, specifically the study of macropinocytosis.

Detailed Description of Methods of Application or Experimental Procedures: The research was conducted using a patient-derived organoid (PDO)-based drug screening platform. The effect of CCT251545 on Rac1-mediated macropinocytosis was tested in vitro and in vivo .

Thorough Summary of Results or Outcomes Obtained: The study found that CCT251545 binds to NAMPT directly, resulting in elevated NAD levels within multidrug-resistant cancer cells. This effect promotes the assembly of adherents junction (AJ) components with the cytoskeleton, which is required for continuous induction of macropinocytosis and consequent drug internalization .

CCT251545 is a small molecule compound characterized as a potent and selective inhibitor of the human Mediator complex-associated cyclin-dependent kinases CDK8 and CDK19. It was developed primarily as a chemical probe to explore the role of these kinases in various biological contexts, particularly in relation to the WNT signaling pathway. The compound has an impressive selectivity profile, exhibiting over 100-fold selectivity against 291 other kinases, making it a valuable tool for research in cancer and cardiovascular diseases .

- There is no information regarding a specific mechanism of action for this compound.

- Safety information is unavailable. However, some general precautions are advisable when handling unknown compounds:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Properly dispose of waste according to chemical safety regulations.

CCT251545 functions by binding to the ATP-binding site of CDK8 and CDK19, effectively inhibiting their kinase activity. The binding mode has been elucidated through X-ray crystallography, revealing a Type 1 binding mechanism where the C-terminus of CDK8 inserts into the ligand binding site. This unique interaction is believed to contribute to its selectivity over other kinases . The compound's structure includes a 3,4,5-trisubstituted pyridine core, which is critical for its biological activity.

The primary biological activity of CCT251545 revolves around its role as an inhibitor of the WNT signaling pathway. It has been shown to alter gene expression regulated by this pathway and modulate the activity of associated proteins like STAT1. In various in vitro and in vivo models, CCT251545 demonstrated significant effects on tumor growth, particularly in WNT-dependent tumors . Its low IC50 value of 5 nM indicates high potency against its molecular targets .

Synthesis of CCT251545 involves multi-step organic reactions that typically include:

- Formation of the Pyridine Core: The synthesis begins with the construction of the 3,4,5-trisubstituted pyridine framework.

- Substitution Reactions: Various substituents are introduced to optimize binding affinity and selectivity for CDK8/CDK19.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific synthetic pathways can vary based on desired modifications to enhance potency or selectivity .

CCT251545 is primarily utilized in research settings to investigate:

- The role of CDK8 and CDK19 in cancer biology.

- Mechanistic studies involving the WNT signaling pathway.

- Potential therapeutic strategies for enhancing chemotherapy efficacy through combination treatments .

Its ability to selectively inhibit specific kinases makes it a promising candidate for drug development targeting various diseases.

Research has indicated that CCT251545 interacts specifically with CDK8 and CDK19, influencing downstream signaling pathways. Interaction studies have demonstrated that it alters WNT-pathway regulated gene expression and affects phosphorylation states of proteins like STAT1, which serve as biomarkers for kinase activity. These interactions underscore its potential utility in probing the biological roles of these kinases in disease contexts .

CCT251545 shares structural and functional similarities with several other compounds that target cyclin-dependent kinases or related pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinase | IC50 Value | Selectivity Profile | Unique Features |

|---|---|---|---|---|

| CCT251545 | CDK8/CDK19 | 5 nM | >100-fold over 291 kinases | Selective WNT-pathway inhibition |

| Sorafenib | Multiple kinases | ~10 nM | Broad spectrum | Type II inhibitor with different binding mode |

| CCT251921 | CDK8/CDK19 | Similar | Selective | Related structure but different substituents |

| THZ1 | CDK7 | ~10 nM | Selective | Targets a different kinase within the same family |

CCT251545 stands out due to its exceptional selectivity and specific modulation of WNT signaling, differentiating it from broader-spectrum inhibitors like Sorafenib .

X-ray Crystallography of CDK8/Cyclin C-CCT251545 Complex (PDB: 5BNJ)

The crystal structure of human CDK8 in complex with Cyclin C and CCT251545 was solved at 2.64 Å resolution in space group P 21 21 21 [1] [2]. The structure reveals important details about the molecular basis of CCT251545's selectivity and potency as a CDK8/19 inhibitor. The crystallographic parameters demonstrate high-quality diffraction data with unit cell dimensions of a = 70.787 Å, b = 71.489 Å, c = 172.532 Å, and refinement statistics showing R-work = 0.2261 and R-free = 0.2734 [2] [1].

The complex crystallized as a heterodimer with CDK8 (Chain A, 405 amino acids, 46.99 kDa) and Cyclin C (Chain B, 285 amino acids, 33.48 kDa), both derived from Homo sapiens and expressed in Spodoptera frugiperda [3]. X-ray diffraction data were collected at 100 K using synchrotron radiation at the SLS BEAMLINE X06DA facility with a PSI PILATUS 6M detector [2]. The crystal was grown using vapor diffusion methods in 20% PEG3350, 0.2 M sodium formate at pH 6.9 [2].

| Parameter | Value |

|---|---|

| Resolution | 2.64 Å |

| Space Group | P 21 21 21 |

| Unit Cell a (Å) | 70.787 |

| Unit Cell b (Å) | 71.489 |

| Unit Cell c (Å) | 172.532 |

| R-work | 0.2261 |

| R-free | 0.2734 |

| Data Collection Temperature (K) | 100.0 |

The electron density maps clearly define the bound CCT251545 molecule within the ATP-binding pocket of CDK8, providing unambiguous structural evidence for the compound's binding mode [4] [2]. The structure shows that CDK8 adopts an active conformation with the DMG motif in the "DMG-in" state, which is characteristic of Type I kinase inhibitors [4] [5] [6].

Type 1 ATP-Competitive Binding Mode Analysis

CCT251545 exhibits a Type I ATP-competitive binding mode that involves insertion of the CDK8 C-terminus into the ligand binding site [4] [1] [5]. This unique binding mechanism distinguishes CCT251545 from other CDK8 inhibitors and contributes significantly to its exceptional selectivity profile.

Primary Molecular Interactions

The crystallographic analysis reveals several critical interactions that stabilize the CCT251545-CDK8 complex:

Hinge Region Interactions: The pyridine nitrogen of CCT251545 forms a hydrogen bond with the backbone NH of Ala100 in the kinase hinge region [4] [7]. Additionally, the C2-H of the pyridine ring interacts with the carbonyl oxygen of Asp98, providing secondary stabilization of the hinge binding [7] [2].

C-terminus Engagement: A particularly notable feature is the cation-π interaction between the phenyl ring of CCT251545 and the guanidine moiety of Arg356 [8] [9]. This interaction results in the insertion of the CDK8 C-terminus into the ligand binding site, a phenomenon that is unique among CDK family members [4] [7].

Hydrophobic Contacts: The structure reveals extensive van der Waals interactions between CCT251545 and multiple CDK8 residues, including Val27, Val35, Ile79, Tyr99, Leu158, and Phe97 [9]. These contacts contribute to the overall binding affinity and help orient the inhibitor optimally within the ATP-binding pocket.

| Interaction Type | CCT251545 Moiety | CDK8 Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyridine nitrogen | Ala100 (hinge) | Primary hinge binding |

| Hydrogen Bond | C2-H of pyridine | Asp98 carbonyl | Secondary hinge stabilization |

| Cation-π Interaction | Phenyl ring | Arg356 (C-terminus) | C-terminus stabilization |

| van der Waals | 3-chloro substituent | Hinge region | Selectivity enhancement |

| Hydrophobic Contact | Spiro ring system | Val27, Val35 | Binding pocket fit |

Binding Affinity and Selectivity

The Type I binding mode of CCT251545 translates into exceptional biochemical potency with a Ki of 9.0 nM against CDK8 and IC50 values ranging from 7.2-39.0 nM in various biochemical assays [10] [2]. Importantly, CCT251545 demonstrates equipotent activity against CDK19 with an IC50 of 6.3 nM [11] [10].

The compound exhibits remarkable selectivity, showing greater than 100-fold selectivity over 291 other kinases in comprehensive kinase panels [4] [10] [5]. In DiscoverX screening against 403 wild-type human kinases, CCT251545 demonstrated an S10(1μM) score of 0.007, indicating that only 3 kinases showed less than 10% remaining activity at 1 μM concentration [11] [10].

| Assay Type | Value | Assay Conditions |

|---|---|---|

| Biochemical Ki | 9.0 nM | TR-FRET binding assay |

| Biochemical IC50 | 7.2-39.0 nM | ATP competition assay |

| CDK19 IC50 | 6.3 nM | NLuc-CDK19 assay |

| Selectivity | >100-fold (291 kinases) | Millipore kinase panel |

Structural Basis of Selectivity

The insertion of Arg356 from the CDK8 C-terminus into the ligand binding site represents a unique structural feature that likely contributes to CCT251545's exceptional kinase selectivity [4] [7]. This C-terminal insertion is not observed in crystal structures of other CDK family members, suggesting that this interaction mode is specific to CDK8 and the closely related CDK19 [4] [12].

Molecular dynamics simulations confirm that CCT251545 binding significantly stabilizes the CDK8 C-terminus through the π-stacking interaction with Arg356 [9] [13]. This stabilization reduces the flexibility of the C-terminal region, which may contribute to both the binding affinity and the selectivity profile of the compound [9].

Comparative Analysis with Type II CDK8 Inhibitors

The binding mode of CCT251545 stands in stark contrast to Type II CDK8 inhibitors, exemplified by sorafenib and related compounds. This comparative analysis highlights fundamental differences in binding mechanisms, cellular activity, and therapeutic potential.

Mechanistic Differences

Conformational States: Type I inhibitors like CCT251545 bind to CDK8 in the active "DMG-in" conformation, where the Asp-Met-Gly motif (equivalent to the DFG motif in other kinases) adopts an inward position [14] [15]. In contrast, Type II inhibitors such as sorafenib induce a "DMG-out" conformation, which represents an inactive kinase state [14] [16].

Binding Site Occupation: CCT251545 primarily occupies the ATP-binding pocket with additional contacts in adjacent regions [4] [9]. Type II inhibitors access an extended deep pocket that becomes available upon DMG-out conformational rearrangement [14] [16].

C-terminus Involvement: A critical distinction lies in C-terminal engagement. CCT251545 induces ordered insertion of the CDK8 C-terminus into the binding site, whereas in Type II inhibitor complexes, the C-terminus remains disordered and unresolved in crystal structures [4] [14].

| Characteristic | Type I (CCT251545) | Type II (Sorafenib) |

|---|---|---|

| DMG Motif Conformation | DMG-in (active conformation) | DMG-out (inactive conformation) |

| Primary Interactions | Hinge region H-bonds | Deep pocket hydrophobic contacts |

| C-terminus Involvement | Arg356 insertion and π-stacking | C-terminus disordered/not resolved |

| Binding Pocket | ATP binding site | Extended deep pocket |

Cellular Activity Profiles

The most striking difference between Type I and Type II CDK8 inhibitors lies in their cellular activity profiles. CCT251545 demonstrates potent cell-based activity with IC50 values of 5 nM in WNT pathway reporter assays and effective modulation of CDK8/19 substrate phosphorylation [4] [17].

In contrast, Type II inhibitors including sorafenib exhibit markedly reduced cellular activity despite potent biochemical inhibition [14] [15]. This phenomenon has been observed across multiple Type II CDK8 inhibitors and suggests that the inactive DMG-out conformation targeted by Type II inhibitors is poorly accessible in cellular contexts [14] [15].

Target Engagement Studies: Cellular target engagement assays using STAT1 Ser727 phosphorylation as a biomarker demonstrate that CCT251545 potently reduces this CDK8-mediated phosphorylation event with nanomolar potency [4] [2]. Type II inhibitors require micromolar concentrations to achieve similar effects, if any [14] [18].

Mechanistic Interpretation: The differential cellular activity likely reflects the conformational state of intracellular CDK8/19. These kinases appear to exist predominantly in active conformations when bound to the Mediator complex or as part of kinase modules, making them readily accessible to Type I but not Type II inhibitors [4] [14] [15].

Implications for Drug Development

The comparative analysis reveals important considerations for CDK8/19 inhibitor development. Type I inhibitors like CCT251545 offer superior cellular potency and are better suited for exploring CDK8/19 biology in cellular and in vivo contexts [4] [15]. However, their development requires careful attention to kinase selectivity, which CCT251545 achieves through its unique C-terminal engagement mechanism [4].

Type II inhibitors may provide advantages in specific contexts where targeting inactive kinase conformations is desired, though their reduced cellular activity limits their utility as biological tools [14] [15]. The structural insights from both binding modes inform structure-based drug design efforts and highlight the importance of considering target conformational accessibility in cellular environments [14] [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Mallinger A, Crumpler S, Pichowicz M, Waalboer D, Stubbs M, Adeniji-Popoola O,